

Application Notes and Protocols: Recrystallization of Crude Dibenzylideneacetone Using Ethanol

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Compound of Interest

Compound Name: *trans,trans-Dibenzylideneacetone*

Cat. No.: B150790

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dibenzylideneacetone (DBA), a pale-yellow solid, is an organic compound widely utilized as a ligand in organometallic chemistry, particularly in palladium-catalyzed reactions.^[1] It is typically synthesized via a Claisen-Schmidt condensation reaction between acetone and two equivalents of benzaldehyde in the presence of a base.^{[2][3]} The crude product obtained from this synthesis often contains impurities, such as unreacted benzaldehyde or side-products, necessitating a purification step. Recrystallization is the most common method for purifying solid organic compounds.^[4] This document provides a detailed protocol for the recrystallization of crude dibenzylideneacetone using ethanol as the solvent, a method that leverages the compound's high solubility in hot ethanol and low solubility in cold ethanol.^{[4][5]}

Data Presentation

The efficiency of the recrystallization process is dependent on several factors, including the volume of the solvent, the rate of cooling, and the purity of the initial crude product. The following table summarizes key quantitative data related to the physical properties of dibenzylideneacetone, which are critical for a successful recrystallization.

Parameter	Value	Reference
Molecular Formula	C ₁₇ H ₁₄ O	[5]
Molar Mass	234.29 g/mol	[5]
Appearance	Yellow solid/powder	[5][6]
Melting Point (trans,trans isomer)	110-111 °C	[1][5][7]
Solubility in Water	Insoluble	[1][5][7]
Solubility in Ethanol	Soluble (especially when hot)	[1][5][7]
Solubility in other solvents	Soluble in acetone and chloroform	[1][5][7]
Typical Recrystallization Solvent	Hot ethyl acetate or ethanol	[7][8]
Reported Yield after Synthesis	78-94%	[1][8]

Experimental Protocol

This protocol details the materials and methodology for the purification of crude dibenzylideneacetone by recrystallization from ethanol.

1. Materials and Equipment:

- Crude dibenzylideneacetone
- 95% Ethanol
- Distilled water
- Erlenmeyer flasks (appropriate sizes)
- Hot plate with magnetic stirring capability
- Magnetic stir bar

- Büchner funnel and filter flask
- Filter paper
- Spatula
- Glass stirring rod
- Ice bath
- Watch glass
- Drying oven or vacuum desiccator

2. Safety Precautions:

- Dibenzylideneacetone: May cause eye, skin, and respiratory tract irritation.[6] The toxicological properties have not been fully investigated.[6] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Ethanol: Highly flammable liquid and vapor.[9][10][11][12] Keep away from heat, sparks, open flames, and other ignition sources.[9][10][11][12] Use in a well-ventilated area or a fume hood.
- Always wear appropriate PPE when handling chemicals.

3. Recrystallization Procedure:

- Dissolution:
 - Place the crude dibenzylideneacetone in an Erlenmeyer flask.
 - Add a magnetic stir bar to the flask.
 - Add a minimal amount of 95% ethanol to the flask to create a slurry.[4]
 - Gently heat the mixture on a hot plate with stirring.

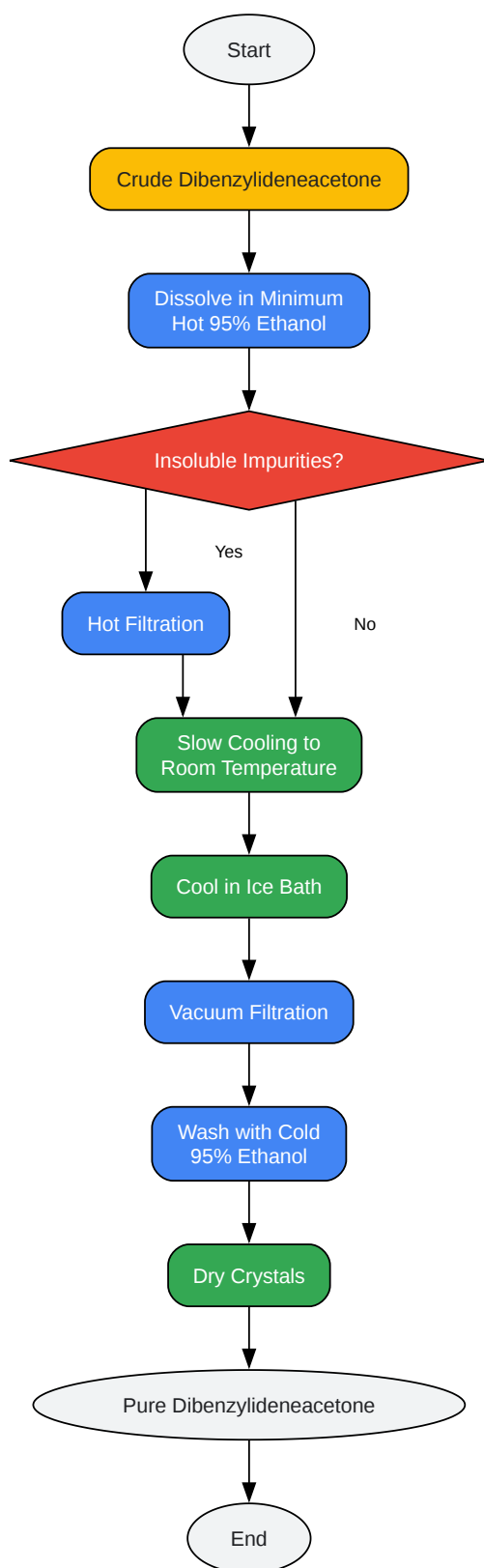
- Continue to add small portions of hot 95% ethanol until the dibenzylideneacetone just dissolves.^[4] Avoid adding an excess of solvent, as this will reduce the recovery yield.
- Hot Filtration (if necessary):
 - If insoluble impurities are present after the dissolution step, a hot filtration should be performed.
 - Preheat a second Erlenmeyer flask and a stemless funnel.
 - Place a fluted filter paper in the funnel.
 - Quickly pour the hot solution through the filter paper into the preheated flask to remove the insoluble impurities.
- Crystallization:
 - Remove the flask from the hot plate and cover it with a watch glass.
 - Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
 - Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the dibenzylideneacetone crystals.^[2]
- Isolation and Washing:
 - Collect the purified crystals by vacuum filtration using a Büchner funnel and filter flask.
 - Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.^[13]^[14]
 - Continue to draw air through the crystals on the filter paper to partially dry them.
- Drying:
 - Transfer the purified crystals to a pre-weighed watch glass.

- Dry the crystals in a drying oven at a temperature below the melting point of dibenzylideneacetone or in a vacuum desiccator until a constant weight is achieved.

6. Characterization:

- Determine the melting point of the recrystallized dibenzylideneacetone. A sharp melting point close to the literature value (110-111 °C for the trans,trans isomer) indicates a high degree of purity.^{[1][5][7]}
- Calculate the percent recovery of the purified product.

Visualizations



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Caption: Experimental workflow for the recrystallization of dibenzylideneacetone.

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